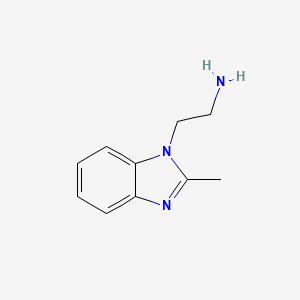

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

説明

Contextualizing Benzimidazole (B57391) Derivatives in Medicinal Chemistry Research

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a privileged scaffold in medicinal chemistry. impactfactor.orgarabjchem.orgnih.gov For over a century, its derivatives have been the subject of extensive research due to their diverse and significant pharmacological activities. nih.gov The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles. impactfactor.org This has established benzimidazole as a crucial building block in the development of new therapeutic agents. arabjchem.orgnih.gov

The significance of benzimidazole in drug development is underscored by the number of clinically approved drugs that feature this core structure. These drugs span a broad range of therapeutic categories, including anthelmintics (e.g., Albendazole (B1665689), Mebendazole), proton pump inhibitors (e.g., Omeprazole, Lansoprazole), antivirals (e.g., Enviroxine), and anticancer agents (e.g., Pracinostat). impactfactor.org The wide spectrum of biological activities associated with benzimidazole derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antioxidant, and antihistaminic effects, among others. nih.govnih.govnih.gov The ongoing interest in this scaffold is driven by the potential to discover novel compounds to address existing and emerging diseases. impactfactor.orgnih.gov Researchers are continually exploring new synthetic methods, including green chemistry and microwave-assisted techniques, to create libraries of benzimidazole derivatives for high-throughput screening and target-based drug design. researchgate.net

Table 1: Examples of Biological Activities of Benzimidazole-Based Compounds

| Therapeutic Area | Example Compound/Derivative Class | Reported Activity | Reference(s) |

| Anticancer | Pracinostat, Bis-benzimidazoles | Interfere with DNA topoisomerase I, histone deacetylase inhibition | impactfactor.orgarabjchem.org |

| Antiparasitic | Albendazole, Mebendazole, Flubendazole | Anthelmintic | impactfactor.orgresearchgate.net |

| Antiviral | Enviroxine, Benzimidazole-coumarin hybrids | Activity against rhinoviruses, Hepatitis C virus, Lassa virus | impactfactor.orgnih.gov |

| Antibacterial | Ridinilazole | Effective against various Gram-positive and Gram-negative bacteria | impactfactor.org |

| Antiulcer | Omeprazole, Lansoprazole, Rabeprazole | Proton pump inhibition | impactfactor.orgresearchgate.net |

| Anti-inflammatory | 2-substituted benzimidazole derivatives | Analgesic and anti-inflammatory properties | nih.gov |

| Antihistaminic | Astemizole, Bilastine, Mizolastine | H1 receptor antagonists | nih.gov |

Significance of the Ethylamine (B1201723) Moiety within Benzimidazole Compound Scaffolds

In studies of related benzimidazole structures, the nature of the linker between the core and a terminal functional group has been shown to be critical for biological activity. For instance, research comparing ethylamine and propylamine (B44156) linkers in certain benzimidazole derivatives found that the length of this chain influences the compound's inhibitory effects. nih.gov The ethylamine side chain can influence properties such as solubility, lipophilicity, and the ability to form hydrogen bonds. Furthermore, the terminal amine group of the ethylamine moiety serves as a valuable synthetic handle. It allows for further chemical elaboration, enabling the synthesis of more complex molecules through reactions like acylation or alkylation. This versatility allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the terminal amine can be used to fine-tune the compound's potency and selectivity towards a specific biological target. nih.gov

Overview of Current Academic Research Trajectories for 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

While specific, dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader context of benzimidazole chemistry. Academic inquiry into novel benzimidazole derivatives typically follows a well-established path focusing on synthesis, characterization, and biological evaluation.

The synthesis of this specific compound would likely involve a multi-step process. The first step is the creation of the 2-methyl-1H-benzimidazole core, commonly achieved through the condensation of o-phenylenediamine (B120857) with acetic acid or a derivative thereof. banglajol.info Following the formation of the core, the ethylamine side chain would be introduced at the N-1 position. A common method for this N-alkylation involves reacting the 2-methyl-1H-benzimidazole with a suitable electrophile, such as 2-bromoethylamine (B90993) or its protected equivalents, under basic conditions. nih.gov

Once synthesized, the primary research trajectory would be the exploration of its potential biological activities. Given the known pharmacological profile of the benzimidazole scaffold, this compound would be a candidate for screening in a variety of assays, including:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. mdpi.com

Anticancer Activity: Evaluating its cytotoxic effects against various human cancer cell lines. nih.gov

Antiprotozoal Activity: Assessing its efficacy against parasites like Trichomonas vaginalis or Giardia intestinalis. researchgate.net

The research would aim to understand how the combination of the 2-methyl group and the N-1 ethylamine substituent influences the biological profile compared to other benzimidazole derivatives.

Scope and Objectives of Scholarly Inquiry pertaining to the Chemical Compound

The scholarly inquiry into a compound such as this compound is fundamentally driven by the goals of drug discovery and the expansion of chemical knowledge. The scope of such research is to systematically investigate its chemical and biological properties to determine its potential as a lead compound for new therapeutic agents.

The primary objectives of studying this compound would include:

Efficient Synthesis: To develop and optimize a reliable synthetic route for the compound, ensuring good yield and purity, which is essential for further studies. banglajol.infonih.gov

Structural and Physicochemical Characterization: To unambiguously confirm the molecular structure using spectroscopic methods (e.g., NMR, IR) and mass spectrometry. banglajol.inforesearchgate.net This step also involves determining key physicochemical properties.

Broad-Spectrum Biological Screening: To conduct a comprehensive evaluation of the compound's biological activity across a range of therapeutic areas where benzimidazoles have shown promise, such as anticancer, antimicrobial, and antiparasitic applications. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To use the compound as a reference point in SAR studies. By comparing its activity to that of structurally related analogs (e.g., compounds lacking the 2-methyl group or having different N-1 substituents), researchers can decipher the structural requirements for a desired biological effect. nih.gov This rational approach is crucial for guiding the design of more potent and selective future drug candidates. nih.gov

Ultimately, the scholarly pursuit surrounding this compound is aimed at contributing to the vast library of benzimidazole derivatives, with the hope of identifying novel molecular structures that can be developed into effective medicines. impactfactor.org

特性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREWYRDRWNMMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61981-79-1 | |

| Record name | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 2 2 Methyl Benzoimidazol 1 Yl Ethylamine and Analogues

Established Synthetic Routes for Benzimidazole (B57391) Core Formation

The foundational step in producing the target compound and its analogues is the creation of the 2-methylbenzimidazole (B154957) core. This is most commonly achieved through condensation reactions, with ongoing research exploring more efficient and cost-effective strategies.

Condensation Reactions in Benzimidazole Synthesis Research

The classical and most widely employed method for synthesizing the 2-methylbenzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid, in this case, acetic acid. banglajol.infonih.gov The reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst like hydrochloric acid or under reflux conditions. nih.govyoutube.com

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of acetic acid. This is followed by the elimination of a water molecule and subsequent intramolecular cyclization to form the stable benzimidazole ring. youtube.com

Table 1: Condensation Reaction for 2-Methylbenzimidazole Synthesis

| Reactants | Conditions | Catalyst/Solvent | Key Steps | Yield |

|---|---|---|---|---|

| o-phenylenediamine, Acetic acid | Heating/Reflux | Hydrochloric acid (optional) | Condensation, Cyclization, Neutralization, Recrystallization | Typically good, can be optimized |

Exploration of Alternative and Low-Cost Synthetic Strategies

While the Phillips-Ladenburg synthesis is robust, research has focused on developing alternative methods that offer higher yields, milder reaction conditions, and are more environmentally friendly. One approach involves the use of different solvent systems. For instance, using toluene (B28343) as a solvent during the condensation of o-phenylenediamine and acetic acid under reflux has been shown to improve yields to over 85%. ijarsct.co.in This method also offers stable temperature control and reduced reaction times.

The use of catalysts to enhance reaction efficiency is another area of active research. Various catalysts, including zinc triflate, ceric ammonium (B1175870) nitrate, and even green catalysts like aqueous extracts of Acacia concinna pods, have been explored for the synthesis of benzimidazole derivatives. ijarsct.co.inchemmethod.com These catalysts can lead to higher yields in shorter reaction times and under milder conditions. ijarsct.co.in

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of the benzimidazole core. preprints.orgnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. preprints.orgnih.gov This technique is considered a green chemistry approach due to its energy efficiency. For large-scale synthesis, demonstrating the applicability of such eco-friendly procedures is crucial. preprints.orgnih.gov

Strategies for Introduction of the Ethylamine (B1201723) Substituent at the N-1 Position

Once the 2-methylbenzimidazole core is synthesized, the next critical step is the introduction of the ethylamine group at the N-1 position of the imidazole (B134444) ring. This is typically achieved through N-alkylation.

A common and effective method involves the reaction of 2-methylbenzimidazole with a suitable halo-ethyl compound, such as ethyl chloroacetate, in the presence of a base. nih.gov This reaction yields ethyl (2-methyl-1H-benzimidazol-1-yl)acetate. nih.govcore.ac.uk The resulting ester can then be converted to the desired ethylamine derivative through further chemical transformations.

The alkylation reaction is generally carried out in a solvent like acetone (B3395972) with a base such as sodium bicarbonate to neutralize the acid formed during the reaction. nih.gov The progress of the reaction can be monitored by thin-layer chromatography. nih.gov The resulting ethyl (2-methyl-1H-benzimidazol-1-yl)acetate is a key intermediate that can be used to introduce the amine functionality.

Another strategy for introducing the ethylamine side chain is through reductive amination. youtube.comnih.gov This would involve reacting a suitable precursor, such as 2-(2-methyl-1H-benzimidazol-1-yl)acetaldehyde, with ammonia (B1221849) or an amine in the presence of a reducing agent. youtube.com This method offers a direct route to the amine functionality.

Table 2: N-Alkylation of 2-Methylbenzimidazole

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Methylbenzimidazole | Ethyl chloroacetate | Sodium bicarbonate | Acetone | Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | ~69% nih.gov |

Derivatization and Functionalization of the 2-Methyl-Benzimidazole Core

The 2-methylbenzimidazole core, and particularly the ethyl (2-methyl-1H-benzimidazol-1-yl)acetate intermediate, serves as a versatile platform for further derivatization to create a wide range of analogues. The ester group of the intermediate is a good template for amide formation. nih.gov

For example, reacting ethyl (2-methyl-1H-benzimidazol-1-yl)acetate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide. nih.govmdpi.com This hydrazide can then be used as a key intermediate to synthesize derivatives containing other heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. core.ac.ukmdpi.com These reactions typically involve cyclization of the acetohydrazide with appropriate reagents.

Furthermore, the benzimidazole ring itself can be functionalized. While the N-1 position is readily alkylated, derivatization of the benzene (B151609) ring portion of the molecule can also be achieved, though it is often more challenging. Substituents can be introduced at the C-4, C-5, C-6, and C-7 positions, which can influence the biological and chemical properties of the resulting compounds. nih.gov

Industrial Scale Synthesis Considerations and Process Optimization Research

For the commercial viability of 2-(2-methyl-benzoimidazol-1-yl)-ethylamine and its analogues, the development of efficient and scalable synthetic processes is paramount. Research in this area focuses on optimizing reaction conditions to maximize yield, minimize reaction times, and reduce costs.

The use of cost-effective and readily available starting materials is a key consideration. ijarsct.co.in Process optimization often involves fine-tuning parameters such as temperature, reaction time, and catalyst loading. preprints.org For instance, in the condensation reaction for the benzimidazole core, using toluene as a solvent not only improves the yield but also allows for stable temperature control, which is crucial for large-scale industrial processes. ijarsct.co.in

The adoption of green chemistry principles is increasingly important in industrial synthesis. chemmethod.com This includes the use of non-toxic solvents, energy-efficient methods like microwave synthesis, and recyclable catalysts. chemmethod.compreprints.org Demonstrating the potential for large-scale applicability of these eco-friendly procedures is a significant area of research. preprints.orgnih.gov For example, a microwave-assisted synthesis of a benzimidazole derivative was successfully scaled up to a 20 mmol scale with an excellent yield of 93% in just 25 minutes, showcasing the industrial potential of this technology. nih.gov

Purification of the final product on an industrial scale also requires efficient and economical methods. Techniques such as crystallization are often preferred over chromatographic methods, which can be expensive and time-consuming for large quantities.

Biological Activity Spectrum and Pharmacological Evaluation of 2 2 Methyl Benzoimidazol 1 Yl Ethylamine Derivatives

Research on Antimicrobial Activities

Derivatives of the benzimidazole (B57391) scaffold are recognized for their significant chemotherapeutic importance. mdpi.com The core structure is a key pharmacophore that has been extensively modified to develop new agents to combat microbial infections. impactfactor.orgnih.gov Research has demonstrated that the antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system. nih.gov

Antibacterial Efficacy Studies

A considerable number of studies have been dedicated to evaluating the antibacterial potential of 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine derivatives against a range of pathogenic bacteria.

A library of benzimidazole derivatives, including those with an (S)-2-ethanamine side chain, was synthesized and screened for antibacterial activity. nih.gov Notably, some of these compounds displayed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the antibiotic ciprofloxacin. nih.gov The presence of 5-halo substituents on the benzimidazole ring was a common feature among the active compounds. nih.gov

In another study, newly synthesized 2-methyl-1H-benzimidazole derivatives demonstrated moderate to good activity against both Gram-positive bacteria (S. aureus and Staphylococcus epidermidis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). impactfactor.org Further research into derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide showed moderate activity against Bacillus cereus. mdpi.com The introduction of a methyl-piperidinyl group at the 1-position of certain 2-(thioalkyl)-1H-methylbenzimidazole derivatives was found to significantly enhance antibacterial activity against various environmental strains, including E. coli. scirp.org

Structure-activity relationship (SAR) studies on a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives revealed that compounds bearing an electron-withdrawing group, such as trifluoromethyl, exhibited superior antibacterial activity compared to those with electron-donating groups. nih.govnih.gov The compound N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine was identified as a particularly potent agent. nih.govnih.gov

| Derivative Class | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| (S)-2-Ethanaminebenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity comparable to ciprofloxacin, especially with 5-halo substituents. | nih.gov |

| 2-Methyl-1H-benzimidazole derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Showed moderate to good antibacterial activity. | impactfactor.org |

| 3-(2-Methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives | Bacillus cereus | Exhibited moderate activity. | mdpi.com |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various pathogenic bacteria | Electron-withdrawing groups enhanced activity. A trifluoromethyl-substituted derivative was highly active. | nih.govnih.gov |

| 2-(Thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivatives | Environmental strains (e.g., E. coli) | Addition of a methyl-piperidinyl group improved antibacterial activity. | scirp.org |

Antifungal Efficacy Studies

The antifungal properties of this compound derivatives have also been a key area of investigation, with several compounds showing potent fungicidal effects.

In a large screening of 53 benzimidazole derivatives, 23 compounds demonstrated significant fungicidal activity against various fungal strains. nih.gov Some of these derivatives, particularly those with 5-halo substituents, showed potency equal to or greater than the standard antifungal drug amphotericin B. nih.govresearchgate.net SAR analysis indicated a direct relationship where an increase in the electron-withdrawing effect of substituents correlated with increased antifungal activity. researchgate.net

Research has also highlighted the efficacy of specific benzimidazole derivatives against Candida species, including strains that are resistant to common antifungal agents like fluconazole (B54011) and itraconazole. nih.gov However, not all derivatives have shown broad-spectrum antifungal activity. For instance, a series of compounds derived from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide were found to be inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com

In studies where Ketoconazole was used as a standard, certain novel benzimidazole derivatives linked to a pyrazole (B372694) ring showed activity against all tested microbial strains, with electron-withdrawing groups enhancing their antifungal efficacy. nih.gov

| Derivative Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 5-Halo-benzimidazole derivatives | Various medically relevant fungi | 23 compounds showed potent activity, some exceeding or matching Amphotericin B. | nih.govresearchgate.net |

| Alkylbenzimidazoles | Candida albicans, C. krusei, C. tropicalis, C. neoformans | Effective against fluconazole and itraconazole-resistant species. | nih.gov |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various pathogenic fungi | Derivatives with electron-withdrawing groups showed better activity. | nih.gov |

| Derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | Saccharomyces cerevisiae, Aspergillus niger | Found to be inactive against the tested strains. | mdpi.com |

Antiviral Efficacy Studies

The antiviral potential of benzimidazole derivatives is well-documented, with research extending to various RNA and DNA viruses.

A study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which are structurally related to the core compound, demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against other viruses, including Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Further investigations into 2-phenylbenzimidazole (B57529) derivatives identified compounds with high and selective activity against Vaccinia Virus (VV) and BVDV. researchgate.net The mechanism for some of these compounds involved the inhibition of the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and the structurally similar Hepatitis C Virus (HCV). researchgate.net The development of benzimidazole-triazole hybrids has also yielded compounds with notable antiviral properties, including activity against SARS-CoV-2. nih.gov

Investigations into Anticancer and Cytotoxic Potential

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. neuroquantology.compensoft.net These compounds have shown the ability to interact with various biological targets, leading to cytotoxic effects in cancer cells. nih.govnih.gov

Evaluation against Specific Cancer Cell Lines

Derivatives of this compound have been evaluated against a wide array of human cancer cell lines, with many showing promising cytotoxic activity.

A series of novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives featuring an ethylamine (B1201723) linker were assessed for their antiproliferative activity across a panel of 60 cancer cell lines. nih.gov These compounds generally exhibited significant mean percent inhibition, with some showing values around 50%. nih.gov

Other 2-substituted benzimidazole derivatives have demonstrated promising activity against leukemia (THP-1), breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A-549) cell lines. nih.gov Similarly, benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, another related class, showed notable cytotoxicity against hepatocellular carcinoma (HepG2) and moderate activity towards breast cancer (MCF-7) cells. ekb.eg

Recent research on 1,2-disubstituted benzimidazole compounds, synthesized from 2-methyl-1H-benzo[d]imidazole, tested their effects on human lung (A549), colon (DLD-1), and fibroblast (L929) cell lines. nih.gov One compound, featuring a chloride group, was found to be the more potent of those tested, inducing significant cytotoxicity. nih.gov Furthermore, 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids were screened by the National Cancer Institute, revealing weak to medium anticancer activity, with the highest sensitivity observed in leukemia, CNS, and renal cancer cell lines. pensoft.netresearchgate.net

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | NCI-60 cell line panel | Compounds with an ethylamine linker showed high mean percent inhibition. | nih.gov |

| 2-Substituted benzimidazoles | Leukemia (THP-1), Breast (MCF-7), Prostate (PC-3), Lung (A-549) | Exhibited promising cytotoxic activity. | nih.gov |

| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives | Liver (HepG2), Breast (MCF-7) | Showed remarkable cytotoxicity against HepG2 and moderate against MCF-7. | ekb.eg |

| 1,2-Disubstituted benzimidazoles (from 2-methyl-1H-benzo[d]imidazole) | Lung (A549), Colon (DLD-1), Fibroblast (L929) | A chloride-containing derivative showed the most potent cytotoxicity. | nih.gov |

| 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids | NCI-60 cell line panel | Displayed weak to medium activity; most sensitive lines were leukemia, CNS, and renal cancer. | pensoft.netresearchgate.net |

Exploration of Mechanisms of Cytotoxicity, including Reactive Oxygen Species (ROS)-Mediated Cell Death

Understanding the mechanism of action is crucial for drug development. For several benzimidazole derivatives, the cytotoxic effects have been linked to the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).

ROS are signaling molecules that, when produced in excessive amounts, can lead to oxidative stress, DNA damage, cell cycle arrest, and ultimately, cell death. mdpi.comnih.gov One of the primary apoptotic processes involves the impairment of the mitochondrial membrane mediated by ROS. mdpi.com This can lead to the release of pro-apoptotic proteins like cytochrome c and the subsequent activation of caspases, which execute the apoptotic program. mdpi.comnih.gov

Specific benzimidazole derivatives have been shown to operate through this mechanism. For instance, the compound Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) was reported to induce mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov In hepatocellular carcinoma cells, MBIC demonstrated cytotoxicity through a pathway involving ROS-mediated activation of the JNK signaling cascade. nih.gov

While not a benzimidazole, the action of a novel lucknolide derivative, LA-UC, provides a clear model of this mechanism. LA-UC was found to elevate mitochondrial ROS levels, leading to mitochondrial membrane disruption, DNA damage, and caspase-dependent apoptosis in melanoma cells. nih.gov The use of a ROS scavenger, N-acetylcysteine, was able to reduce these effects, confirming the central role of ROS in the compound's cytotoxic activity. nih.gov Similarly, other compounds have been shown to activate the intrinsic mitochondrial apoptotic pathway by inducing the production of mitochondrial ROS. mdpi.comfrontiersin.org This activation often involves the upregulation of pro-apoptotic proteins and can lead to cell cycle arrest at specific checkpoints, such as G2/M, before inducing cell death. nih.gov The ability of ROS to act as a rheostat can determine not only if a cell dies but also the specific death pathway it undergoes. nih.gov

Anti-Inflammatory Activity Research

Derivatives of 2-methyl-benzimidazole have been a focal point of research for novel anti-inflammatory agents. researchgate.netnih.gov Studies have explored their potential to inhibit key enzymes and pathways associated with inflammation.

A study involving the synthesis of 2-methylaminobenzimidazole derivatives found that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Notably, compound (2) from this series demonstrated 100% anti-inflammatory activity at a dose of 100 mg/kg, which was comparable to the standard drug Nimesulide. nih.gov Another investigation focused on newly synthesized 2-methyl benzimidazole derivatives, specifically 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide (MBNHYD) and 2-(2-methyl-1H-benzimidazol-1-yl)-N′-phenylacetohydrazide (MBPHYD). nih.gov Both compounds showed significant anti-inflammatory effects, with MBNHYD's activity being comparable to ibuprofen (B1674241) at non-toxic doses. nih.gov

Research into 1,2,5-trisubstituted benzimidazole derivatives also revealed anti-inflammatory potential. nih.gov However, in the carrageenan-induced hind paw edema test, most of the tested compounds were found to be almost inactive compared to the standard, indomethacin, with the exception of one derivative that showed some activity. nih.gov Further research on 2-substituted 3-acetic acid benzimidazole derivatives demonstrated significant in vitro anti-inflammatory activity, evaluated using an albumin denaturation inhibition technique. rjpbcs.com In silico molecular docking studies have been employed to understand the mechanism of action, suggesting that these compounds may act by inhibiting cyclooxygenase (COX) enzymes, aldose reductase, and phospholipase A2. nih.gov

| Compound Derivative | Research Finding | Model/Assay | Reference |

|---|---|---|---|

| 2-Methylaminobenzimidazole derivative (Compound 2) | Showed potent anti-inflammatory activity (100% at 100 mg/kg b.w), comparable to Nimesulide. | Carrageenan-induced paw oedema in rats | nih.gov |

| 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide (MBNHYD) | Exhibited significant anti-inflammatory activity, comparable to ibuprofen. | In vitro and in vivo assays | nih.gov |

| 2-Substituted 3-acetic acid benzimidazoles | Showed significant in vitro anti-inflammatory activity. | Inhibition of albumin denaturation technique | rjpbcs.com |

| Various 2-substituted benzimidazole derivatives | Docking studies suggest inhibition of COX enzymes, Aldose reductase, AIKRC, and Phospholipase A2. | Molecular Docking | nih.gov |

Antiparasitic and Antiprotozoal Activities

The benzimidazole framework is a cornerstone in the development of antiparasitic drugs. researchgate.netresearchgate.net Derivatives have been extensively tested against a range of protozoa and helminths, often showing greater efficacy than standard treatments like metronidazole (B1676534) and albendazole (B1665689). researchgate.netresearchgate.netnih.gov

One study synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov The results were remarkable, with all tested compounds showing potent activity, registering IC50 values in the nanomolar range, surpassing the efficacy of metronidazole. nih.gov Another series of 1H-benzimidazole derivatives also demonstrated superior activity against Giardia lamblia and Entamoeba histolytica compared to metronidazole and albendazole. nih.gov Similarly, research on 2-(Trifluoromethyl)benzimidazole derivatives confirmed that all tested compounds were more active as antiprotozoal agents than albendazole and metronidazole. researchgate.net

A series of new benzimidazolyl-2-hydrazones were synthesized with the dual aim of having anthelmintic and antioxidant properties. rsc.org When tested in vitro against encapsulated Trichinella spiralis, all the hydrazones were more active than the clinical drugs albendazole and ivermectin. rsc.org Two specific dihydroxy hydrazones, 5b and 5d, achieved 100% effectiveness in killing parasitic larvae after a 24-hour incubation period. rsc.org The mechanism for some benzimidazole derivatives, particularly 2-methoxycarbonylamino derivatives, is believed to be the inhibition of tubulin polymerization in the parasite, which disrupts essential cellular functions. researchgate.netmdpi.com

| Parasite | Derivative Class | Key Finding | Reference |

|---|---|---|---|

| T. vaginalis, G. intestinalis, E. histolytica | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | IC50 values in the nanomolar range, stronger than metronidazole. | nih.gov |

| G. lamblia, E. histolytica | 1H-benzimidazole derivatives | More active than metronidazole and albendazole. | nih.gov |

| G. lamblia, E. histolytica, T. spiralis | 2-(Trifluoromethyl)benzimidazoles | More active as antiprotozoal agents than albendazole and metronidazole. | researchgate.net |

| T. spiralis (encapsulated) | Benzimidazolyl-2-hydrazones | Compounds 5b and 5d showed 100% larval killing effectiveness. More active than albendazole and ivermectin. | rsc.org |

The search for new antimalarial drugs has led to significant interest in benzimidazole derivatives due to the rise of resistance to current therapies. nih.govwiserpub.com Research has focused on synthesizing and evaluating these compounds against various strains of Plasmodium falciparum. nih.govresearchgate.net

One study reported the synthesis of 2-arylbenzimidazole derivatives, with 2-(4-methoxyphenyl)-1H-benzimidazole showing excellent in vitro antimalarial activity against the P. falciparum (3D7) strain. researchgate.net Another major effort involved designing 2-aminobenzimidazoles, which yielded highly potent molecules. nih.gov Two compounds in this series, 3c and 3g, displayed IC50 values of 42 ± 4 nM and 43 ± 2 nM, respectively, against the 3D7 strain and maintained high potency against chloroquine- and artemisinin-resistant strains. nih.gov The most potent molecule from this research, featuring a 4,5-dimethyl substituted phenol (B47542) (3r), had an IC50 value of 6.4 ± 0.5 nM. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antimalarial activity. For instance, substitutions at different positions on the benzimidazole ring can significantly impact efficacy. nih.gov It has been noted that electron-donating groups on one of the rings are often preferred, and the type of substituent on another ring must be carefully selected. nih.gov Some derivatives are thought to act through mechanisms other than the inhibition of hemozoin biocrystallization, which is the target for chloroquine. nih.gov

Leishmaniasis is a neglected tropical disease for which new treatments are urgently needed, and benzimidazole derivatives have emerged as a promising starting point for drug design. mdpi.comnih.govresearchgate.net These compounds have been evaluated against various Leishmania species, targeting key parasitic enzymes. mdpi.comnih.govresearchgate.netnih.gov

In one study, four N-alkyl benzimidazole-based compounds were tested against Leishmania major. nih.gov The compounds exhibited significant activity, with IC50 values as low as 0.6787 µg/mL for the most active compound (K1). nih.gov In silico studies suggested that these compounds interact with pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. nih.gov

Another line of research has focused on inhibiting arginase from Leishmania mexicana (LmARG), an enzyme crucial for the parasite's polyamine biosynthesis pathway. mdpi.comnih.govresearchgate.net A screening of a chemical library of benzimidazole derivatives identified two potent inhibitors with IC50 values of 52 µM and 82 µM. mdpi.comnih.gov These compounds were also shown to be selective for the parasite's arginase over human arginase. nih.govresearchgate.net Further studies have identified 1,2-disubstituted-1H-benzo[d]imidazole derivatives as effective inhibitors of L. mexicana cysteine protease, another potential drug target. nih.gov

| Leishmania Species | Derivative Class | Target/Finding | IC50 Value | Reference |

|---|---|---|---|---|

| L. major | N-alkyl benzimidazoles (K1) | Inhibition of Pteridine Reductase 1 (PTR1) | 0.6787 µg/mL | nih.gov |

| L. mexicana | Benzimidazole derivatives (Compound 1) | Inhibition of Arginase (LmARG) | 52 µM | mdpi.comnih.gov |

| L. mexicana | Benzimidazole derivatives (Compound 2) | Inhibition of Arginase (LmARG) | 82 µM | mdpi.comnih.gov |

| L. mexicana | 1,2-disubstituted-1H-benzo[d]imidazoles | Inhibition of Cysteine Protease (CPB2.8∆CTE) | 92.0-97.4% inhibition at 20µM | nih.gov |

Enzyme Inhibition Studies (e.g., Akt Kinase, Dihydrofolate Reductase, Arginase)

The benzimidazole scaffold is recognized as a common framework for kinase inhibitors, interacting with enzymes through various binding modes. nih.gov This has led to the exploration of its derivatives as inhibitors of several critical enzymes involved in disease pathogenesis.

Akt Kinase: The Akt (Protein kinase B) signaling pathway is crucial in cellular processes like survival and proliferation and is a compelling target in cancer therapy. scirp.orgscirp.orgresearchgate.net Aiming to identify potent and selective Akt inhibitors, novel series of benzimidazole derivatives have been designed and evaluated through in-silico methods. scirp.orgscirp.orgresearchgate.net Docking studies have shown that certain derivatives exhibit a strong binding affinity towards the active site of Akt1 kinase. scirp.org By comparing the binding to the closely related PKA kinase, researchers can predict the selectivity of these compounds, identifying promising candidates for further investigation as ATP-competitive inhibitors. scirp.orgscirp.org

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme for both microbial and human cells, making it a key target for antimicrobial and anticancer drugs. nih.govnih.govmdpi.com Numerous studies have explored benzimidazole derivatives as DHFR inhibitors. nih.govnih.govdrugbank.comacs.org One study developed pyrimidine-clubbed benzimidazole derivatives, which, after in-silico screening, were synthesized and tested, showing potential as DHFR inhibitors. nih.gov Another series of 2,6-disubstituted 1H-benzimidazoles yielded compounds with moderate to good DHFR inhibition, with some derivatives being more potent than the standard drug Trimethoprim. nih.gov A different approach designed 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines, leading to a compound that was a potent inhibitor of S. aureus DHFR with high selectivity over human DHFR. acs.org

Arginase: Arginase is a binuclear manganese metalloenzyme that plays a role in various diseases, including leishmaniasis and asthma, by metabolizing L-arginine. nih.govgd3services.com As mentioned in the antileishmanial section, benzimidazole derivatives have been identified as selective inhibitors of arginase from Leishmania mexicana (LmARG). mdpi.comnih.govresearchgate.net The two most potent compounds from a library screening showed IC50 values of 52 µM and 82 µM and were selective for the parasitic enzyme over the human form. mdpi.comnih.gov This inhibition is considered a valuable strategy for developing new drugs against leishmaniasis. researchgate.net

Other Noteworthy Biological Activities (e.g., Antihistamine, Analgesic, Antioxidant)

Beyond the activities detailed above, benzimidazole derivatives have been investigated for a range of other pharmacological effects.

Antihistamine: The benzimidazole core is found in compounds with a wide spectrum of biological activities, including antihistaminic properties. researchgate.net This suggests that derivatives of this compound could be explored for their potential to modulate histamine (B1213489) receptors.

Analgesic: Several studies have confirmed the analgesic potential of benzimidazole derivatives. nih.govnih.govrjpbcs.com A series of 2-methylaminobenzimidazole derivatives were screened for analgesic activity using the acetic acid-induced writhing test in mice. nih.gov Compound (7) from this series showed potent analgesic effects, with 89% activity at 100 mg/kg. nih.gov Similarly, 1,2,5-trisubstituted benzimidazole derivatives were tested, with one compound in particular showing higher analgesic activity than both aspirin (B1665792) and indomethacin. nih.gov Research on 2-substituted 3-acetic acid benzimidazole derivatives also found that several synthesized compounds exhibited significant analgesic activity. rjpbcs.com

Antioxidant: The ability of benzimidazole derivatives to scavenge free radicals has been a subject of investigation. researchgate.netrsc.orgresearchgate.net Studies have shown that the electron-rich aromatic system of benzimidazoles contributes to their antioxidant potential. researchgate.net A study on new benzimidazolyl-2-hydrazones found that dihydroxy-substituted derivatives were the most effective radical scavengers in various in-vitro tests. rsc.org Another investigation on bis(benzimidazol-2-yl) amines and 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles evaluated their capacity to scavenge hydroxyl and peroxyl radicals, finding a considerable capacity that correlated with their cytotoxic effects on tumor cell lines. researchgate.net Research has also shown that 2-methyl-1H-benzimidazole itself possesses interesting antioxidant activity, in some cases higher than ascorbic acid at certain concentrations. researchgate.netresearchgate.net

Mechanistic Insights into the Biological Actions of 2 2 Methyl Benzoimidazol 1 Yl Ethylamine

Molecular Target Identification and Validation Research

Currently, there is a lack of specific studies in the available scientific literature that identify and validate the molecular targets of 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine . While research on other benzimidazole (B57391) derivatives has identified various targets, these findings cannot be directly extrapolated to this specific compound without dedicated experimental validation.

Interaction with Biological Macromolecules (e.g., Proteins, DNA, Enzymes)

The interaction of This compound with biological macromolecules has not been specifically detailed in published research. For the broader class of benzimidazoles, interactions with proteins and enzymes are known to be a key part of their mechanism of action. For instance, certain substituted benzimidazoles function as enzyme inhibitors. nih.gov However, without specific studies, the binding affinities and interaction sites for This compound remain hypothetical.

Cellular Pathway Modulation and Signal Transduction Studies

There is no specific information available regarding the modulation of cellular pathways or signal transduction by This compound . Research on other, more complex benzimidazole derivatives has shown that they can influence various cellular processes, but these findings are specific to the structures studied. mdpi.com

Receptor Binding and Ligand-Receptor Interaction Analysis

Detailed receptor binding assays and ligand-receptor interaction analyses for This compound are not present in the available scientific literature. While the benzimidazole scaffold is a component of various biologically active compounds, the specific receptor interactions are determined by the complete molecular structure. nih.govdeepdyve.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Benzimidazole (B57391) Moiety on Biological Activity

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. tubitak.gov.trresearchgate.netresearchgate.net This bicyclic system, comprising a fusion of benzene (B151609) and imidazole (B134444) rings, is structurally similar to naturally occurring purines, allowing it to interact with a wide range of biopolymers. researchgate.net Its aromatic and planar nature is essential for binding to target receptors, often through π-π stacking and other non-covalent interactions.

Role of the Ethylamine (B1201723) Side Chain and its Substitutions

The side chain at the N-1 position of the benzimidazole ring plays a pivotal role in determining the potency and selectivity of these compounds. For H1-antihistaminic activity, a 1-[2-(substituted-oxy)ethyl] group has been shown to be particularly effective. nih.gov The oxygen atom within this chain is considered important for potent activity, especially in in vivo models. nih.gov While the subject compound has a simple ethylamine side chain, studies on closely related analogs like Emedastine, which features a 1-(2-ethoxyethyl) side chain, underscore the significance of this structural element. nih.gov

The nature of the amino group at the terminus of the ethylamine chain is also critical. For most H1-antagonists, a tertiary amine is required for maximal activity. sciforum.net This basic nitrogen group is typically protonated at physiological pH, allowing for a strong ionic interaction with an anionic residue, such as an aspartate, in the receptor's binding pocket.

Modifications to this side chain, such as N-alkylation or N-acylation, can significantly alter the compound's biological profile. mdpi.com For instance, increasing the bulk of the substituents on the terminal nitrogen can influence receptor affinity and selectivity. Studies on related benzimidazole derivatives have shown that replacing a dimethylamino group with a diethylamino or a heterocyclic moiety like morpholine (B109124) can reduce activity in certain contexts.

Stereochemical Effects on Pharmacological Profiles

Bepotastine, another H1-antagonist, exists as the (S)-enantiomer, which is the active form. nih.gov Similarly, the development of third-generation antihistamines often involves isolating a single, active enantiomer of a second-generation drug to improve efficacy and reduce side effects. nih.gov For benzimidazole derivatives, if a chiral center were introduced, for instance by substitution on the ethylamine side chain, it would be expected that one enantiomer would exhibit a superior fit to the histamine (B1213489) H1 receptor binding site, leading to higher affinity and potency compared to its counterpart.

Positional Isomerism and Substitution Pattern Influences on Bioactivity

The substitution pattern on the benzimidazole ring is a key determinant of biological activity. Modifications at the C-2, C-5, and C-6 positions have been extensively studied across various benzimidazole series. nih.gov

C-2 Position: The methyl group at the C-2 position of the title compound is a common feature in many bioactive benzimidazoles. nih.gov However, altering this substituent can have a profound impact. In some series of H1-antagonists, replacing the small methyl group with a larger, cyclic amine-containing substituent like a homopiperazinyl group, as seen in Emedastine, leads to a significant increase in potency. nih.govnih.gov In other contexts, such as antibacterial activity, replacing the C-2 methyl group with a C-2 amino group was found to enhance the activity of benzimidazole derivatives against Pseudomonas aeruginosa. mdpi.com

C-5 and C-6 Positions: Substitutions on the benzene portion of the benzimidazole nucleus are critical for modulating the molecule's electronic properties and its interactions with the receptor. Studies on various benzimidazole derivatives have shown that electron-withdrawing or electron-donating groups at the C-5 and/or C-6 positions can influence potency and selectivity for different targets. nih.govnih.gov For example, in a series of anti-inflammatory benzimidazoles, electron-withdrawing groups at C-5 resulted in a loss of activity. nih.gov In contrast, for certain antitubercular benzimidazoles, a dimethylamino group at the C-6 position was favorable. nih.gov The presence of a nitro or chloro group at the C-6 position has also been explored to enhance antimicrobial and anticancer activities. nih.gov The relative position of these substituents (C-5 vs. C-6) can also be critical, as demonstrated in studies where positional isomers showed different biological activities. tubitak.gov.trnih.gov

The following table summarizes the H1 receptor binding affinity for Emedastine, a structurally related benzimidazole derivative, highlighting its selectivity.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Emedastine | H1 | 1.3 |

| H2 | 49067 | |

| H3 | 12430 |

This table shows that Emedastine is highly selective for the H1 receptor compared to H2 and H3 receptors, a desirable trait for an antihistamine.

Functional Group Modifications and their Bioactivity Implications

Modifying the functional groups within the 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine scaffold is a key strategy for optimizing its biological activity.

Ethylamine Side Chain Modifications: As discussed, the primary amine of the title compound is a key site for modification. Conversion to a secondary or tertiary amine is a common strategy in H1-antagonist design to enhance potency. sciforum.net The introduction of an ether linkage in the side chain [e.g., changing -CH₂-CH₂-NH₂ to -CH₂-CH₂-O-CH₂-CH₂-N(CH₃)₂] can also significantly impact pharmacokinetic and pharmacodynamic properties. nih.gov

Benzimidazole Ring Modifications: Introducing different substituents on the benzimidazole ring can fine-tune the electronic and lipophilic character of the molecule. For example, a QSAR study on a series of 2,5,6-trisubstituted benzimidazoles found that a dimethylamino group at the C-6 position, combined with various substituents at the C-2 and C-5 positions, could dramatically affect anti-tubercular potency. nih.gov Another study on anti-inflammatory benzimidazoles showed that substituting the N-1 position with a benzyl (B1604629) group enhanced activity. nih.gov

The following table presents antihistaminic activity data for a series of 1,2,5(6)-trisubstituted benzimidazoles, illustrating the impact of modifications at these key positions.

| Compound | N-1 Substituent | C-2 Substituent | C-5(6) Substituent | Antihistaminic Activity (pA2) |

|---|---|---|---|---|

| Reference (IV) | -CH₂CH₂OCH₂CH₃ | 4-Methyl-1-piperazinyl | -H | 9.40 |

| 11 | -CH₂(p-F-Ph) | 4-Methyl-1-piperazinyl | -NO₂ | 8.83 |

| 15 | -CH₂(p-F-Ph) | 4-Methyl-1-piperazinyl | -Cl | 7.12 |

| 14 | -CH₃ | 4-Methyl-1-piperazinyl | -NO₂ | 6.78 |

This table demonstrates how changes to the substituents at positions N-1, C-2, and C-5(6) of the benzimidazole scaffold result in significant variations in H1-antihistaminic activity.

Computational Chemistry and in Silico Modeling in Research of 2 2 Methyl Benzoimidazol 1 Yl Ethylamine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery for the 2-(2-methyl-benzoimidazol-1-yl)-ethylamine family, docking simulations are used to forecast the binding affinity and interaction patterns of these ligands with specific biological targets, such as proteins and enzymes.

Research on 2-methyl-1H-benzo[d]imidazole, the core of the title compound, has utilized docking to explore its binding affinity against various receptors. researchgate.net For instance, docking studies against cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors were performed to evaluate potential anti-inflammatory activity. researchgate.net In these simulations, 2-methyl-1H-benzo[d]imidazole demonstrated notable binding features with COX and estrogen receptors. researchgate.net

In other studies, novel 2-methylbenzimidazole (B154957) derivatives were docked against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. consensus.app These simulations identified compounds with high docking scores and binding energies comparable to the established EGFR inhibitor, erlotinib. consensus.app Similarly, docking has been employed to assess the potential of 2-methyl benzimidazole (B57391) derivatives as inhibitors of cyclooxygenase-2 (COX-2). researchgate.net

Docking studies are not limited to cancer and inflammation targets. A series of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds were evaluated as potential antimalarial agents by docking them against the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor. nih.gov The simulations yielded promising results, with binding energies ranging from -6.85 to -8.75 kcal/mol, which were superior to the natural substrate and a known inhibitor, indicating a strong binding affinity. nih.gov One study focusing on anticancer activity reported a binding affinity of -6.6 kcal/mol for a 1,2-disubstituted benzimidazole derivative against a lung cancer protein target (PDB ID: 1M17). rsc.org

These simulations provide critical data on the specific amino acid residues involved in the binding, guiding the rational design of more potent and selective inhibitors.

| Compound Class / Derivative | Target Protein / Receptor | Predicted Binding Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (1M17) | -6.6 | Demonstrated strong binding affinity, supporting potential anticancer activity. rsc.org |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | -6.85 to -8.75 | Binding energies were lower than the reference inhibitor, suggesting potent antimalarial potential. nih.gov |

| 2-methylbenzimidazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Comparable to Erlotinib | Showed high docking scores, indicating potential as anti-proliferative agents. consensus.app |

| 2-methyl-1H-benzo[d]imidazole | Cyclooxygenase (COX) & Estrogen Receptor | Not specified | Showed favorable binding features, suggesting potential for anti-inflammatory applications. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, including the 2-methyl-1-substituted class to which this compound belongs, QSAR is a powerful tool for predicting the activity of unsynthesized analogs and for understanding the structural features crucial for their therapeutic effects.

QSAR studies on 2-amino or 2-methyl-1-substituted benzimidazoles have been conducted to model their antibacterial activity against pathogens like Pseudomonas aeruginosa. nih.govnih.gov In these analyses, various molecular descriptors representing physicochemical, electronic, steric, and structural properties are calculated for each compound in a series. nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR), a model is built that links these descriptors to the observed biological activity (e.g., minimum inhibitory concentration). nih.govnih.govresearchgate.net

The validity and predictive power of these QSAR models are rigorously assessed using internal and external validation techniques. nih.gov Key statistical metrics such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set (r²_test) are calculated. mdpi.com For a series of PLpro inhibitors, a QSAR model for benzimidazole derivatives showed strong statistical values of q² = 0.770 and r²_test = 0.721, indicating a robust and predictive model. mdpi.com Another analysis of antibacterial benzimidazoles yielded models with r² values as high as 0.99, demonstrating excellent agreement between predicted and experimental activities. nih.gov

These models reveal which molecular properties are most influential. For instance, QSAR studies on benzimidazole inhibitors have highlighted the importance of electronic, spatial, and lipophilic parameters in their interaction with target receptors. researchgate.net Such insights are invaluable for the rational design of new derivatives with enhanced potency.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic profile of a compound. These predictions help to identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. For this compound and related benzimidazoles, various ADME parameters are routinely evaluated using computational tools. researchgate.netnih.govmdpi.com

The potential for a drug to be absorbed from the gastrointestinal (GI) tract is a key factor for orally administered medicines. Computational models are frequently used to predict Human Intestinal Absorption (HIA). Studies on novel 2-methyl benzimidazole derivatives have indicated that the synthesized compounds are predicted to be well-absorbed from the GI tract. researchgate.net In a separate in silico analysis of benzimidazole-1,2,3-triazole hybrids, the predicted HIA values were excellent, ranging from 99.57% to 100%. mdpi.com Furthermore, these compounds were found to comply with Lipinski's rule of five, which suggests good oral bioavailability. mdpi.com

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. In silico models can predict this property with reasonable accuracy. For a series of newly designed benzimidazole-1,2,3-triazole molecules, ADMET analysis predicted that the compounds would not permeate the BBB, which is a favorable property for agents intended to act outside the CNS. mdpi.com

Metabolic stability and potential interactions with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, are critical safety and efficacy considerations. Inhibition of CYP enzymes, such as CYP3A4, can lead to harmful drug-drug interactions. acs.orgrsc.org In silico methods, including machine learning and QSAR models, are developed to predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. nih.govnih.gov These models classify compounds as inhibitors or non-inhibitors based on their chemical structure. nih.gov The development of such predictive models for CYP3A4, CYP2C9, and other isoforms allows for the early screening of compounds like this compound to flag potential metabolic liabilities. nih.govresearchgate.net

| Compound Class | ADME Property | In Silico Prediction Finding |

|---|---|---|

| Benzimidazole-1,2,3-triazole hybrids | Human Intestinal Absorption (HIA) | Excellent absorption predicted (99.57% - 100%). mdpi.com |

| Benzimidazole-1,2,3-triazole hybrids | Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant. mdpi.com |

| Benzimidazole-1,2,3-triazole hybrids | Drug-Likeness | Compliant with Lipinski's rule of five. mdpi.com |

| 2-Methyl benzimidazole derivatives | Site of Absorption | Predicted to be absorbed from the gastrointestinal tract. researchgate.net |

Toxicity Prediction Studies (e.g., Mutagenicity, Hepatotoxicity, hERG Inhibition)

Early assessment of potential toxicity is a cornerstone of modern drug development, and in silico toxicology models play a vital role in this process. These models predict various toxicity endpoints, helping to de-risk drug candidates.

Mutagenicity and Carcinogenicity: The Ames test is a standard assay for identifying compounds that can cause DNA mutations. In silico models are widely used to predict the outcome of this test. For several series of novel benzimidazole-based hybrids, ADMET prediction studies indicated that the compounds were non-mutagenic and non-carcinogenic. mdpi.comnih.gov

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug failure. Computational frameworks are being developed to predict a compound's potential to cause liver damage. nih.gov These in silico models, which can be based on QSAR or machine learning algorithms, analyze chemical structures or transcriptomic data to classify compounds as having a high or low risk of hepatotoxicity. nih.gov Such tools are essential for evaluating the safety profile of new chemical entities like this compound.

hERG Inhibition: The inhibition of the hERG potassium ion channel is linked to a higher risk of cardiac arrhythmia. Predicting hERG liability is a standard part of in silico toxicity screening. While specific data for the title compound is not available, this endpoint is a critical computational check for any new drug candidate to ensure cardiac safety.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential Surface)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. For the benzimidazole scaffold, which is a core component of this compound, these methods are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized molecular geometry and electronic properties of benzimidazole derivatives. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6–31 G(d, p) basis set, have been successfully used to calculate the molecular structures of related compounds, showing good agreement with experimental data from X-ray crystallography. researchgate.net This correlation between calculated and experimental structures validates the computational model, allowing for the reliable prediction of properties for which experimental data may not be available. nih.gov

HOMO-LUMO Analysis is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov For various heterocyclic compounds, including benzimidazole derivatives, a small HOMO-LUMO gap is indicative of charge transfer occurring within the molecule, a property that can be crucial for biological activity. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) Surface analysis provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map uses a color scale to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For benzimidazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic substitutions, which is fundamental to understanding potential drug-receptor binding. nih.govrsc.org

Table 1: Representative Quantum Chemical Parameters for a Benzimidazole Derivative This table presents example data for a related benzimidazole compound to illustrate the output of quantum chemical calculations, as specific data for this compound is not publicly available.

| Parameter | Value | Significance |

| HOMO Energy | -6.2967 eV | Indicates electron-donating capability. irjweb.com |

| LUMO Energy | -1.8096 eV | Indicates electron-accepting capability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Reflects chemical reactivity and stability. irjweb.com |

| Dipole Moment | 4.15 D | Measures the overall polarity of the molecule. nih.gov |

De Novo Drug Design and Virtual Screening Approaches

The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its recurrence in bioactive compounds. semanticscholar.org This makes its derivatives, including this compound, attractive candidates for computational drug design strategies.

De Novo Drug Design involves the computer-aided creation of novel molecular structures with a high affinity for a specific biological target. This process often starts with a known scaffold or fragment. For instance, a de novo design campaign might begin with the benzimidazole core and computationally "grow" new functional groups or side chains to optimize binding to a target protein's active site. denovamed.com One such study designed a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives to act as V600EBRAF inhibitors, demonstrating how the core structure can be systematically modified to achieve a specific therapeutic goal. nih.gov The process involves synthesizing and testing hundreds of new chemical entities to identify lead compounds with optimal properties, such as high permeability and efficacy. denovamed.com

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of a target's binding site and scoring the interactions. mdpi.com Ligand-based screening, conversely, uses the structure of a known active ligand to find other molecules with similar properties. For scaffolds related to benzimidazoles, virtual screening has been used to identify hits for various targets. For example, a collaborative virtual screening of imidazo[1,2-a]pyridines identified a hit series for treating visceral leishmaniasis. nih.gov Such campaigns can screen millions of compounds, funneling them down to a manageable number of promising candidates for further experimental validation. mdpi.com

Table 2: Illustrative Virtual Screening Funnel for a Hypothetical Target This table conceptualizes the typical workflow and outcomes of a virtual screening campaign targeting a bacterial enzyme, as might be applied to derivatives of this compound.

| Screening Stage | Number of Compounds | Key Selection Criteria | Outcome |

| Initial Library | 5,000,000 | Diverse chemical structures. mdpi.com | A large, comprehensive library of potential ligands. |

| Docking Simulation | 5,000,000 | Binding energy score, interaction with key residues. | 10,000 top-scoring compounds selected. |

| ADME/Tox Filtering | 10,000 | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | 500 compounds with favorable drug-like properties remain. |

| Final Selection | 500 | Visual inspection of binding modes, chemical tractability. | 98 putative inhibitors identified for wet-lab testing. mdpi.com |

Preclinical Evaluation and Potential Therapeutic Applications of 2 2 Methyl Benzoimidazol 1 Yl Ethylamine Analogs

In Vitro Efficacy Assessments

The in vitro evaluation of 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine analogs and related benzimidazole (B57391) derivatives has revealed a broad spectrum of biological activities. These assays are crucial for identifying initial efficacy and mechanism of action at a cellular level.

Anticancer Activity: A primary focus of research has been the anticancer potential of benzimidazole derivatives. nih.gov Studies have demonstrated that these compounds can inhibit the proliferation of a wide array of human cancer cell lines. For instance, novel benzimidazole-hydrazone derivatives have shown significant growth inhibition, ranging from 50-84%, against various cancer cell lines. ekb.eg Another series of N-substituted benzimidazole derivatives bearing an alkyl chain demonstrated enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. nih.gov The mechanism often involves the disruption of critical cellular processes, such as microtubule formation or the inhibition of key enzymes like VEGFR-2. nih.govekb.eg

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity/Endpoint | Findings |

|---|---|---|---|

| Benzimidazole-Hydrazone Derivatives | Various (60 cell lines) | Growth Inhibition | Significant activity, with 50-84% growth inhibition observed for compounds 3a and 3b. ekb.eg |

| N-substituted Benzimidazoles | MCF-7 (Breast), OVCAR-3 (Ovarian) | Cytotoxicity | Enhanced cytotoxic effects observed. nih.gov |

| Benzimidazole-Chalcone Conjugates | MCF-7 (Breast), OVCAR-3 (Ovarian) | Cytotoxicity | N-substituted derivatives with alkyl chains showed enhanced cytotoxic effects. nih.gov |

Anti-inflammatory and Antimicrobial Efficacy: Analogs have also been evaluated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Certain 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were identified as potent inhibitors of both COX-1 and COX-2 enzymes. nih.govnih.gov Additionally, some benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutions have demonstrated strong inhibition of secretory phospholipases A2, while others showed potent 5-lipoxygenase inhibition. researchgate.net

In the realm of infectious diseases, benzimidazole derivatives have shown promising antimicrobial activity. The 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole analog, for example, exhibited potent antibacterial activity against Pseudomonas aeruginosa, proving to be significantly more active than the reference drug chloramphenicol. nih.gov

Table 2: In Vitro Anti-inflammatory and Antimicrobial Activity of Benzimidazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target | Assay/Organism | Key Findings |

|---|---|---|---|

| Benzimidazole-Morpholine Derivatives | COX-1, COX-2 | Enzyme Inhibition Assay | Compounds 2b and 2j showed inhibitory potential on both enzymes. nih.govnih.gov |

| Substituted Benzimidazoles | Secretory Phospholipase A2 | Enzyme Inhibition Assay | Strong inhibition by compounds with trifluoromethyl and methoxy substitutions. researchgate.net |

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models of disease to assess their efficacy in a complex biological system. For benzimidazole analogs, these studies have primarily focused on anti-inflammatory effects.

In a widely used model, the carrageenan-induced rat paw edema test, several series of newly synthesized benzimidazole derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov For example, 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (compound 5g) produced a maximum inhibition of 74.17%. nih.gov Another study found that certain 2-methylaminobenzimidazole derivatives exhibited potent anti-inflammatory activity, with one compound achieving 100% inhibition in the same model. nih.gov Similarly, other substituted benzimidazole derivatives showed prominent activity, with inhibition of paw edema reaching up to 86.69%. researchgate.net These results confirm the therapeutic potential of this chemical class for inflammatory conditions.

Table 3: In Vivo Anti-inflammatory Efficacy of Benzimidazole Analogs in Rat Paw Edema Model This table is interactive. You can sort and filter the data.

| Compound Series | Specific Analog Example | Paw Edema Inhibition (%) | Reference Compound |

|---|---|---|---|

| 2-Methylaminobenzimidazoles | Compound 2 | 100% | Nimesulide nih.gov |

| Oxadiazole-Morpholine-Benzimidazoles | Compound 5g | 74.17% | Indomethacin nih.gov |

Pharmacokinetic Profiling in Preclinical Models

The study of pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a drug—is a critical step in preclinical evaluation. For benzimidazole derivatives, PK studies, often conducted in rats, reveal several class-specific characteristics. nih.gov

Benzimidazoles are generally characterized by multicompartment and complex pharmacokinetic models. nih.govibmc.msk.ru A key feature is their susceptibility to extensive first-pass metabolism in the liver, where they are converted into both active and inactive metabolites. nih.govibmc.msk.ru This metabolic pathway significantly influences the systemic exposure and bioavailability of the parent compound.

Safety Pharmacology and Toxicology Research (Excluding Specific Dosage Data)

Safety assessment is paramount in preclinical development to identify potential liabilities before human trials. For benzimidazole analogs, this involves a battery of tests to evaluate general toxicity, cytotoxicity, and genotoxicity.

Acute toxicity studies in Wistar rats have been conducted to determine the lethal dose 50 (LD50) and identify the No-Observed-Adverse-Effect Level (NOAEL). For one benzimidazole derivative, the LD50 was determined to be 1084 mg/kg, classifying it as a moderately toxic substance according to the International Toxicity Scale. rjptonline.org At the identified NOAEL, no mortalities, changes in body weight, or alterations in hematological and biochemical values were observed. rjptonline.org

At the cellular level, cytotoxicity is often assessed using the MTT assay, while genotoxic potential is evaluated via the Ames test. nih.govnih.gov Studies on certain benzimidazole-morpholine derivatives found them to be non-cytotoxic and non-genotoxic in these standard assays, indicating a favorable preliminary safety profile at the cellular level. nih.govnih.gov However, it is important to note that some classes of benzimidazoles, such as nitazenes, are known for their extreme potency and associated toxicity, highlighting the importance of thorough toxicological evaluation for each new analog. cato.org

Therapeutic Lead Optimization and Candidate Selection

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties, thereby transforming it into a viable drug candidate. For benzimidazole derivatives, this process has been applied across various therapeutic areas, including cancer and infectious diseases. biotech-asia.orgsemanticscholar.org

In anticancer drug development, the benzimidazole nucleus is considered a promising lead structure. semanticscholar.org Optimization strategies often involve synthesizing hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties like chalcones or oxadiazoles (B1248032) to enhance anticancer activity. nih.govjcchems.com For example, linking the benzimidazole core to a sulfonamide terminal via a propylamine (B44156) linker showed higher activity compared to an ethylamine (B1201723) linker in one study. jcchems.com Computational tools and molecular docking are frequently used to guide these structural modifications, helping to predict how changes will affect binding to therapeutic targets like VEGFR-2 or tubulin. ekb.egresearchgate.net